
3-(4-Fluoropyridin-3-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoropyridin-3-YL)propan-1-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom on the pyridine ring, which significantly influences its chemical and physical properties. Fluorinated compounds are of great interest in various fields due to their unique properties, such as increased metabolic stability and enhanced binding affinity in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent . The reaction conditions often require a solvent such as acetonitrile and a base like potassium carbonate to facilitate the fluorination process.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-(4-Fluoropyridin-3-YL)propan-1-amine, often involves large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The process may include steps such as purification through distillation or recrystallization to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoropyridin-3-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
3-(4-Fluoropyridin-3-YL)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules due to its fluorinated nature.
Medicine: Investigated for its potential use in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluoropyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, often leading to increased biological activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluoropyridin-4-yl)propan-1-amine
- 3-(5-Fluoropyridin-3-yl)propan-1-amine dihydrochloride
Uniqueness
3-(4-Fluoropyridin-3-YL)propan-1-amine is unique due to its specific fluorination pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines. This uniqueness can be leveraged in various applications, particularly in drug development and material science .
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
3-(4-fluoropyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H11FN2/c9-8-3-5-11-6-7(8)2-1-4-10/h3,5-6H,1-2,4,10H2 |
InChI Key |
IBSCIEUQFDMYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1F)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)

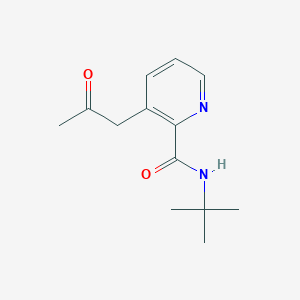
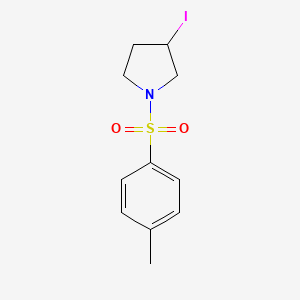
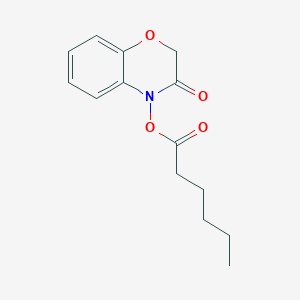
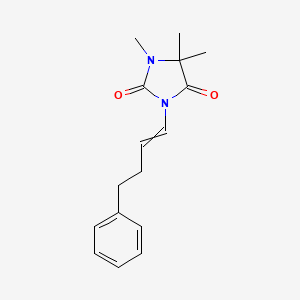
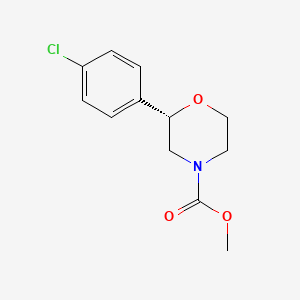
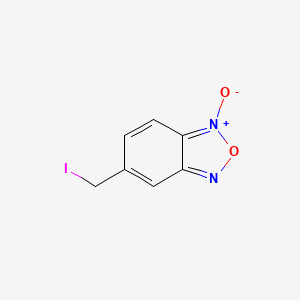
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)

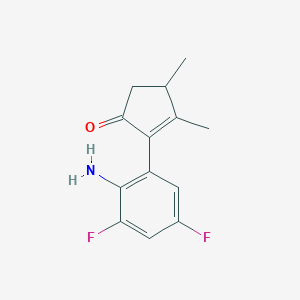
![(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B14184713.png)
![6-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184718.png)
